molecular formula C8H11NO2 B6251928 N-(3-oxocyclohex-1-en-1-yl)acetamide CAS No. 23674-56-8

N-(3-oxocyclohex-1-en-1-yl)acetamide

Cat. No.: B6251928
CAS No.: 23674-56-8
M. Wt: 153.18 g/mol
InChI Key: DFXMZJIZWYNSBP-UHFFFAOYSA-N
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Description

N-(3-oxocyclohex-1-en-1-yl)acetamide is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This molecule features an acetamide group linked to a 3-oxocyclohex-1-en-1-yl ring system, a structure that often serves as a versatile synthetic intermediate or a potential pharmacophore in medicinal chemistry research. The SMILES notation for the compound is CC(=O)NC1=CC(=O)CCC1 . While specific biological activity data for this compound is not widely published in the available literature, its core structure shares features with other enone and acetamide-containing compounds that are investigated for various pharmacological activities. For instance, acetamide moieties are common in compounds studied for their enzyme-inhibitory properties , and the 3-oxocyclohexene ring can be a key scaffold in organic synthesis . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules, particularly in developing heterocyclic compounds like thiadiazoles or quinoxalines, which are of significant interest in drug discovery for their diverse biological activities . As with any research chemical, proper safety procedures must be followed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23674-56-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(3-oxocyclohexen-1-yl)acetamide

InChI

InChI=1S/C8H11NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h5H,2-4H2,1H3,(H,9,10)

InChI Key

DFXMZJIZWYNSBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)CCC1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to N 3 Oxocyclohex 1 En 1 Yl Acetamide and Its Analogs

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N-(3-oxocyclohex-1-en-1-yl)acetamide reveals two primary strategic disconnections that form the basis of its synthesis. The target molecule's structure is defined by an amide functional group attached to a cyclohexenone scaffold.

Disconnection 1: Amide C-N Bond: The most apparent disconnection is that of the amide bond (a C-N bond). This is a standard transformation in organic synthesis. This cleavage leads to two precursor synthons: a nucleophilic enamine, specifically 3-aminocyclohex-2-en-1-one, and an electrophilic acetyl group synthon, such as acetyl chloride or acetic anhydride (B1165640). This approach isolates the formation of the core ring system from the subsequent acylation step.

Disconnection 2: Enaminone C-N Bond: A deeper disconnection targets the C-N bond within the enaminone functionality itself. This bond can be retrosynthetically traced back to the reaction between a β-dicarbonyl compound, cyclohexane-1,3-dione, and a nitrogen source. Depending on the forward synthetic strategy, the nitrogen can be introduced via ammonia, followed by acetylation, or directly using acetamide (B32628).

These disconnections outline a flexible synthetic plan, allowing for either a stepwise construction of the enaminone followed by acylation, or a more direct condensation approach.

Classical Synthetic Routes and Reaction Cascades

Classical approaches to the synthesis of this compound rely on well-established, fundamental organic reactions, primarily condensation and nucleophilic substitution.

The formation of the 3-oxocyclohex-1-en-1-yl amine scaffold is a critical step, typically achieved through a condensation reaction. The key starting material for this transformation is a β-dicarbonyl compound, cyclohexane-1,3-dione.

The reaction involves the nucleophilic attack of an amine on one of the carbonyl groups of the dione, followed by a dehydration (water elimination) step to yield the thermodynamically stable conjugated enaminone system. The synthesis of related benzoyl amides, for instance, proceeds through the condensation of an enaminone intermediate with an acid chloride. nih.gov This highlights the general strategy of first forming the enaminone core, which then serves as a versatile building block for further functionalization. nih.gov

The formation of the amide linkage in this compound is accomplished via a nucleophilic acyl substitution reaction. libretexts.org In this step, the nitrogen atom of the enamine intermediate (3-aminocyclohex-2-en-1-one) acts as the nucleophile, attacking an electrophilic acylating agent. libretexts.org

There are two primary methods for this transformation:

Using Activated Carboxylic Acid Derivatives: The most common method involves reacting the enamine with a highly reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride. The reaction is typically rapid and efficient due to the excellent leaving groups (chloride and acetate, respectively). This method is widely used for synthesizing various amides. nih.govsemanticscholar.org

Using Condensing Agents: Alternatively, the amide bond can be formed directly from acetic acid using a condensing agent. A wide variety of such agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or other reagents like ethyl chloroformate. google.com These agents activate the carboxylic acid in situ, allowing it to be attacked by the amine.

The general mechanism begins with the nucleophilic attack on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed, yielding the final amide product. libretexts.org

A complete synthesis of this compound is a multi-step process that requires careful optimization to maximize yield and purity. A typical sequence involves:

Formation of the enaminone intermediate from cyclohexane-1,3-dione.

Acylation of the enaminone to form the final product.

Purification of the final product.

Optimization studies are crucial for developing an efficient and reproducible synthesis. syrris.jp Key parameters that are often varied include the choice of solvent, reaction temperature, catalyst, and the specific type of acylating agent or condensing agent used. For instance, the discovery and optimization of other bioactive acetamides have shown that systematic modification of reaction conditions can significantly improve outcomes. nih.gov

The table below illustrates a hypothetical optimization study for the acylation step.

EntryAcylating AgentBaseSolventTemperature (°C)Yield (%)
1Acetyl ChloridePyridineDichloromethane (DCM)0 to 2575
2Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to 2582
3Acetic AnhydrideNoneAcetic Acid10065
4Acetic Acid / DCCDMAP (cat.)Tetrahydrofuran (THF)2578

This table is for illustrative purposes to show parameters typically considered in an optimization study.

Such studies allow chemists to identify the ideal conditions that balance reaction efficiency, cost, and ease of purification. syrris.jp

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry focus on developing more efficient, cost-effective, and environmentally friendly methods. These modern approaches are applicable to the synthesis of this compound.

The use of catalysts can significantly enhance the efficiency of the key reaction steps.

Catalysis of Enaminone Formation: The initial condensation reaction between cyclohexane-1,3-dione and an amine can be catalyzed by either acids or bases to accelerate the reaction rate and allow for milder reaction conditions.

Catalysis of Amide Formation: While highly reactive acylating agents may not require catalysis, reactions using less reactive species can benefit greatly. For example, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate acylation reactions, particularly with acetic anhydride or when using condensing agents.

Transition-Metal Catalysis: More advanced strategies could involve transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions have been used to form C-N bonds in the synthesis of complex molecules and could potentially be adapted for the N-arylation or N-vinylation step in the synthesis of enaminone analogs. researchgate.net

These catalytic methods often lead to higher yields, reduced reaction times, and a decrease in waste products, aligning with the principles of green chemistry.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced product purities compared to conventional heating methods. tandfonline.comrsc.org The synthesis of β-enaminones, including this compound, has benefited substantially from this technology. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is a key factor in its efficiency. tandfonline.com

Protocols for the microwave-assisted synthesis of enaminones frequently involve the condensation of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, with an amine or its equivalent. researchgate.netresearchgate.net A notable advantage of many of these methods is that they can be performed under solvent-free and catalyst-free conditions, which simplifies the work-up procedure and reduces environmental impact. researchgate.netresearchgate.net

For instance, the reaction between β-dicarbonyl compounds and amines under microwave irradiation has been shown to produce various enaminones in high yields (88-97%) within minutes. researchgate.net These reactions are often conducted at elevated temperatures, such as 180°C, for very short durations, typically around 2 minutes. researchgate.net This efficiency stands in stark contrast to conventional heating methods, which can require several hours to achieve lower yields. tandfonline.com

The table below summarizes representative findings from studies on the microwave-assisted synthesis of β-enaminones, illustrating the efficiency of this protocol.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Enaminones

Reactants Conditions Yield (Microwave) Reaction Time (Microwave) Yield (Conventional) Reaction Time (Conventional) Reference
β-dicarbonyls + Amines Solvent-free, 150-165 ºC Good to Excellent Short No reaction 6-8 hours researchgate.net
β-enaminones + NH-5-aminopyrazoles Solvent-free, 180 °C 88-97% 2 min Not reported Not reported researchgate.net

These protocols are not only time-efficient but also versatile, allowing for the synthesis of a diverse library of substituted enaminones, which are valuable intermediates in the preparation of various heterocyclic compounds. researchgate.netnih.gov

Explorations in Green Chemistry Principles for Compound Production

The production of this compound and its analogs is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgbeilstein-journals.org Key areas of exploration include the use of safer solvents, the development of solvent-free reaction conditions, and the application of reusable catalysts. acgpubs.orgnih.gov

One of the primary tenets of green chemistry is waste prevention. novonesis.com In this context, synthetic methods that maximize the incorporation of all materials used in the process into the final product (high atom economy) are highly desirable. acs.org Solvent-free synthesis, often coupled with microwave assistance, represents a significant step towards greener production of enaminones. researchgate.netacgpubs.org This approach eliminates the need for potentially toxic organic solvents, reduces waste, and simplifies product isolation. researchgate.net

The use of water as a solvent is another environmentally benign alternative that has been successfully employed in enaminone synthesis. acgpubs.orgrsc.org Reactions conducted in water benefit from its non-toxic, non-flammable, and inexpensive nature. acgpubs.org Furthermore, the development and use of heterogeneous and reusable catalysts, such as ceric ammonium (B1175870) nitrate, gold (III), and various supported heteropoly acids, align with green chemistry principles by minimizing waste and allowing for catalyst recovery and reuse over multiple cycles. acgpubs.orgnih.gov

The table below highlights several green chemistry approaches applied to the synthesis of β-enaminones.

Table 2: Green Synthetic Approaches to β-Enaminones

Green Principle Method Catalyst/Conditions Advantages Reference
Safer Solvents Reaction in water None specified Environmentally friendly solvent system acgpubs.org
Waste Prevention Solvent-free synthesis Cobalt(II) chloride, Ferric(III) ammonium nitrate, Sc(OTf)₃ Reduced waste, simple procedure, high yields (up to 95%) acgpubs.org
Catalysis Gold (III) catalysis Au(III) catalyst Environmentally attractive, high yields (61-98%) acgpubs.org
Catalysis Supported heteropoly acids Reusable catalysts Efficacy in solvent-free conditions, catalyst is reusable nih.gov

These explorations demonstrate a clear trend towards developing more sustainable and environmentally responsible methods for the production of this compound and related enaminones, moving away from traditional methods that rely on harsh reagents and generate significant waste. beilstein-journals.org

Stereochemical Control and Regioselectivity in Synthesis (if applicable)

In the synthesis of this compound from the symmetrical precursor cyclohexane-1,3-dione, stereochemical considerations regarding the double bond geometry are generally not a primary concern as the enaminone system typically forms a stable, conjugated isomer. However, when unsymmetrical 1,3-dicarbonyl compounds are used to create analogs, the issue of regioselectivity becomes critical.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of β-enaminones from an unsymmetrical β-ketoester (which contains both a ketone and an ester carbonyl group), the amine can, in principle, attack either carbonyl group. It has been demonstrated that these reactions exhibit high chemoselectivity and regioselectivity. nih.gov The amine preferentially attacks the more electrophilic keto carbonyl group over the less reactive ester carbonyl group. nih.gov This selective reaction leads to the formation of a single regioisomer product.

For instance, the reaction between various amines and β-ketoesters catalyzed by [(PPh₃)AuCl]/AgOTf under solvent-free conditions consistently yields a single product, demonstrating excellent regioselectivity. nih.gov

Table 3: Regioselectivity in the Synthesis of β-Enaminone Analogs

1,3-Dicarbonyl Compound Amine Catalyst Outcome Reference
β-Ketoesters Primary Amines [(PPh₃)AuCl]/AgOTf High chemoselectivity and regioselectivity; only a single product observed. nih.gov

The inherent electronic differences between the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound direct the nucleophilic attack of the amine, thus providing regiochemical control over the synthesis of substituted enaminone analogs.

Reactivity Profiles and Mechanistic Investigations of N 3 Oxocyclohex 1 En 1 Yl Acetamide

Fundamental Reaction Types and Pathways

The conjugated nature of the enaminone moiety in N-(3-oxocyclohex-1-en-1-yl)acetamide dictates its fundamental reaction pathways. The molecule possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.

Electrophilic and Nucleophilic Reactions of the Enaminone Moiety

The enaminone scaffold of this compound features multiple sites susceptible to both electrophilic and nucleophilic attack. The nitrogen atom and the α-carbon of the enamine are nucleophilic, while the carbonyl carbon and the β-carbon are electrophilic. rsc.org

N-Functionalization : The amide nitrogen can participate in reactions with electrophiles, although its nucleophilicity is somewhat attenuated by conjugation with the carbonyl group.

C-Alkylation and Acylation : The α-carbon to the nitrogen (C2) is a soft nucleophilic center and can react with soft electrophiles. Reactions of related 3-aminocyclohex-2-enones with reagents like arylidenemalononitriles have been shown to proceed via initial attack from this position. lookchemmall.com

Reactions at the Carbonyl Group : The carbonyl carbon (C3) is an electrophilic site and can be attacked by strong nucleophiles.

Conjugate Addition (Michael Addition) : The β-carbon of the enone system (C1) is electrophilic and is a prime site for conjugate addition of nucleophiles. This is a common reaction pathway for enones, driven by the formation of a stable enolate intermediate. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiolates, can participate in such additions. masterorganicchemistry.com

The table below summarizes the potential reactive sites within the this compound molecule based on the general reactivity of enaminones.

Reactive SitePositionType of ReactivityPotential Reagents
Nitrogen AtomNNucleophilicAlkyl halides, Acyl chlorides
α-CarbonC2NucleophilicMichael acceptors, Aldehydes
Carbonyl CarbonC3ElectrophilicGrignard reagents, Organolithiums
β-CarbonC1ElectrophilicEnolates, Amines, Thiolates (Michael Donors)

Cycloaddition Reactions and Conjugate Additions

The double bond within the cyclohexene (B86901) ring of this compound can participate in cycloaddition reactions. The specific nature of these reactions is influenced by the electronic "push-pull" character of the enaminone system.

Diels-Alder Reactions : The enamine character of the double bond suggests it can act as the diene component in [4+2] cycloaddition reactions, particularly when substituted with electron-donating groups. Conversely, it can also function as a dienophile, reacting with electron-rich dienes. The stereochemistry of these reactions is highly specific. researchgate.netnih.gov The outcome of Diels-Alder reactions is often governed by frontier molecular orbital (FMO) theory, with the reaction proceeding through a suprafacial-suprafacial interaction under thermal conditions for a typical [4π+2π] cycloaddition. nih.govnih.govcopernicus.org

[3+2] Cycloadditions : Enaminones can react with 1,3-dipoles, such as nitrilimines, to form five-membered heterocyclic rings. umn.edunih.gov

Conjugate Additions : As mentioned previously, the electrophilic β-carbon is susceptible to conjugate addition. The reaction of 3-aminocyclohex-2-en-1-ones with Michael acceptors like arylidenemalononitriles is a well-established method for synthesizing fused heterocyclic systems, such as hexahydroquinolines. lookchemmall.com This reaction proceeds via an initial Michael-type addition followed by an intramolecular cyclization.

The following table provides examples of cycloaddition and conjugate addition reactions for systems analogous to this compound.

Reaction TypeReactants (Analogous System)Product TypeReference
Conjugate Addition/Cyclization3-Aminocyclohex-2-en-1-one and 2-BenzylidenemalononitrileN-Substituted Hexahydroquinolin-5-one lookchemmall.com
Aza-Diels-AlderOptically active sulfinimines and Rawal dieneCyclic enaminones rsc.org
[3+2] CycloadditionEnaminone and NitriliminePyrazole derivative umn.edu

Oxidation and Reduction Pathways

The enaminone moiety of this compound can undergo both oxidation and reduction, targeting different parts of the molecule.

Reduction : The carbonyl group and the carbon-carbon double bond are both susceptible to reduction. Catalytic hydrogenation can lead to the reduction of both functionalities. researchgate.net A milder and more selective method for the reduction of the double bond in N-acyl-2,3-dihydro-4-pyridones, a related class of cyclic enaminones, utilizes zinc and acetic acid to yield the corresponding saturated piperidones. researchgate.net The reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in THF-isopropyl alcohol has been shown to produce both cis- and trans-3-aminocyclohexanols. nih.gov

Oxidation : Enamines are generally susceptible to oxidation. masterorganicchemistry.comresearchgate.net The oxidation of enamines can lead to a variety of products depending on the oxidant and reaction conditions. Electrochemical studies on secondary enamines have revealed their redox properties, forming radical cation intermediates upon oxidation. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

For instance, in the formation of enamines and imines, kinetic and thermodynamic products can be observed. Studies on dynamic imine libraries have shown that the presence of certain catalysts or host molecules can modulate the equilibrium between different imine constituents, favoring the kinetic product initially, which then converts to the more stable thermodynamic product over time. youtube.com The rates of proton exchange in enaminones, which can be a crucial step in many of their reactions, have been studied using NMR, revealing dependencies on steric, solvent, electronic, and hydrogen-bonding effects. researchgate.net

Databases for the kinetics of gas-phase atmospheric reactions of organic compounds exist, but it is unlikely that this compound is included due to its low volatility. copernicus.orgeurochamp.org Similarly, comprehensive tables of chemical thermodynamic properties generally focus on smaller, more common inorganic and simple organic compounds. nist.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound relies heavily on the study of its reactive intermediates.

In Situ Spectroscopic Probes for Intermediate Detection

The direct observation of short-lived intermediates is crucial for elucidating reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose. nih.govirdg.orgunito.it

In Situ NMR Spectroscopy : This technique has been successfully employed to detect and characterize elusive intermediates in organocatalysis, including enamines. nih.govacs.orgnih.gov By carefully choosing reaction conditions and sometimes using isotopically labeled substrates, it is possible to observe the formation and consumption of intermediates in real-time. For example, in situ NMR has been used to study the formation of enaminone intermediates from the reaction of ketones with in situ-generated formamidine. acs.org

In Situ IR Spectroscopy : IR spectroscopy is another valuable tool for monitoring reactions in real-time. youtube.com It can provide information about the formation and breaking of bonds, allowing for the identification of intermediate species. For instance, two-dimensional infrared (2D-IR) spectroscopy has been proposed as a method to differentiate between enamine and imine oxidation reaction mechanisms by identifying their distinct intermediates. nih.gov

While no specific in situ spectroscopic studies on this compound have been reported, the methodologies developed for other enamine and enaminone systems are directly applicable to investigate its reaction mechanisms.

Isotope Labeling Studies for Pathway Delineation

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.inyoutube.com In the context of this compound, isotope labeling studies, particularly with isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D), can provide critical insights into reaction pathways. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity, drawing parallels from studies on analogous enaminone systems. nih.gov

One key area of investigation is the mechanism of hydrolysis. The hydrolysis of enaminones can proceed through different pathways, and isotope labeling can help distinguish between them. For instance, labeling the vinyl Cα or Cβ carbons with ¹³C could help determine the site of initial protonation, a key step in the acid-catalyzed hydrolysis of enaminones. nih.gov

A hypothetical isotope labeling experiment to investigate the hydrolysis mechanism is outlined below:

Table 1: Hypothetical Isotope Labeling Scheme for Hydrolysis of this compound

Labeled PositionIsotopeExpected Outcome for Cβ ProtonationExpected Outcome for N-Protonation
Carbonyl Carbon¹³CLabel remains in the cyclohexanedione product.Label remains in the cyclohexanedione product.
C-1 (vinyl)¹³CLabel appears in the resulting 1,3-cyclohexanedione (B196179).Label appears in the resulting 1,3-cyclohexanedione.
Nitrogen¹⁵N¹⁵N-labeled acetamide (B32628) is formed.¹⁵N-labeled acetamide is formed.
Acetyl Methyl Group²H (D)Deuterated acetamide is formed.Deuterated acetamide is formed.

Furthermore, kinetic isotope effect (KIE) studies can provide information about the rate-determining step of a reaction. For example, a significant KIE upon replacing a hydrogen atom with deuterium (B1214612) at a specific position would suggest that the cleavage of that C-H bond is involved in the rate-determining step. nih.gov In the context of reactions involving the cyclohexene ring of this compound, deuteration at various positions could reveal details about addition or rearrangement mechanisms.

Computational Mechanistic Modeling of Transition States and Intermediates

Computational chemistry offers a powerful lens through which to view the fleeting and unobservable transition states and intermediates that govern the reactivity of molecules like this compound. mit.edu By employing quantum mechanical calculations, it is possible to model the geometries and energies of these transient species, providing a detailed picture of the reaction mechanism at a molecular level.

Recent advancements in computational methods, including the use of machine learning and neural network potentials, have significantly accelerated the process of identifying transition state structures. mit.edunih.gov For a given reaction of this compound, these models can predict the most likely transition state structures, offering insights into the reaction pathway.

For instance, in the study of electrophilic or nucleophilic additions to the enaminone system, computational modeling can be used to:

Determine the most favorable site of attack: By comparing the activation energies for attack at different positions (e.g., C2, C4, O, or N), the regioselectivity of a reaction can be predicted.

Visualize the geometry of the transition state: This can reveal important details about bond breaking and bond formation, as well as the stereochemical outcome of a reaction.

Calculate the energy profile of the entire reaction: This allows for the identification of the rate-determining step and any intermediates that may be formed.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Attack on this compound

Site of AttackElectrophileCalculated Activation Energy (kcal/mol)Predicted Outcome
C2 (β-carbon)H⁺15.2Favorable
C4H⁺25.8Less Favorable
Oxygen (carbonyl)H⁺18.5Possible
Nitrogen (amide)H⁺22.1Less Favorable

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

These computational approaches are not limited to simple reactions. They can also be applied to more complex processes, such as pericyclic reactions or rearrangements, providing a detailed understanding of the underlying mechanisms.

Structure-Reactivity Relationship Studies of the this compound Scaffold

The reactivity of the this compound scaffold is intrinsically linked to its electronic and steric properties. Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure influence its chemical behavior. While specific, extensive SRR studies on this exact molecule are not widely published, general principles from the study of other cyclic enaminones can be applied. nih.govnih.gov

The enaminone moiety, characterized by the N-C=C-C=O conjugated system, is the primary determinant of the compound's reactivity. This system creates a molecule with both nucleophilic and electrophilic character. nih.gov The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density at the β-carbon (C2) and making it susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the acetyl group and the carbonyl group makes the α-carbon (C1) and the carbonyl carbon electrophilic.

Table 3: Predicted Reactivity of this compound at Different Positions

PositionElectronic CharacterPotential Reactions
C2 (β-carbon)NucleophilicElectrophilic addition, Halogenation
C1 (α-carbon)ElectrophilicNucleophilic attack (under certain conditions)
Carbonyl CarbonElectrophilicNucleophilic addition
NitrogenNucleophilic (lone pair)Alkylation, Acylation
Oxygen (carbonyl)Nucleophilic (lone pair)Protonation, Lewis acid coordination

Furthermore, the cyclic nature of the cyclohexenone ring imposes conformational constraints that can influence reactivity. The stereochemistry of reactions at the chiral centers that can be generated on the ring will be influenced by the existing ring conformation and the approach of the reagents.

Advanced Spectroscopic and Analytical Techniques for Research Insights

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopy provides a powerful lens through which the intricate details of molecular structure and reaction dynamics can be observed. For a molecule like N-(3-oxocyclohex-1-en-1-yl)acetamide, advanced spectroscopic methods can offer profound insights into its conformational states and the transient species it may form during chemical transformations.

Time-Resolved Spectroscopy for Reaction Dynamics

Currently, specific studies employing time-resolved spectroscopy on this compound are not extensively documented in publicly available literature. However, this technique remains a powerful hypothetical tool for investigating the kinetics and mechanisms of reactions involving this compound. For instance, time-resolved infrared or UV-Vis spectroscopy could be used to monitor the formation and decay of transient intermediates during its synthesis or subsequent reactions, providing real-time data on reaction pathways and rates.

Solid-State NMR Applications for Structural Conformation in Complex Systems

While solution-state NMR (¹H and ¹³C) is fundamental for the initial structural confirmation of acetamide (B32628) derivatives researchgate.netsemanticscholar.org, solid-state NMR (ssNMR) offers unique advantages. Although specific ssNMR studies on this compound are not found in the reviewed literature, this technique is invaluable for analyzing the compound in its solid, crystalline form. It can provide detailed information on polymorphs, intermolecular interactions, and the precise molecular conformation adopted in the crystal lattice, which may differ significantly from its state in solution.

X-ray Crystallography of Key Intermediates or Co-crystals

Table 1: Crystallographic Data for the Related Compound 2-(3-Oxocyclohex-1-enylamino)acetic acid This table presents data for a structurally similar compound to illustrate the type of information gained from X-ray crystallography.

ParameterValueReference
Molecular FormulaC₈H₁₁NO₃ nih.gov
Molecular Weight169.18 nih.gov
Crystal SystemMonoclinic nih.gov
a (Å)5.138 (1) nih.gov
b (Å)12.983 (3) nih.gov
c (Å)12.345 (3) nih.gov
β (°)92.89 (3) nih.gov
Volume (ų)822.4 (3) nih.gov
Z (molecules/unit cell)4 nih.gov

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

The analysis of products and intermediates in organic synthesis often involves complex mixtures. Chromatographic techniques, especially when coupled with mass spectrometry, are essential for separation and identification.

High-Resolution Mass Spectrometry for Product and Intermediate Identification

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. For this compound, predicted HRMS data provides precise mass-to-charge (m/z) ratios for various adducts, which are crucial for its unambiguous identification in a reaction mixture. uni.lu The technique is routinely used to confirm the successful synthesis of various acetamide derivatives by matching the experimentally found mass to the calculated exact mass of the target molecule. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass/charge)Predicted CCS (Ų)Reference
[M+H]⁺154.08626130.6 uni.lu
[M+Na]⁺176.06820136.8 uni.lu
[M-H]⁻152.07170134.1 uni.lu
[M+NH₄]⁺171.11280151.4 uni.lu
[M+K]⁺192.04214135.9 uni.lu
[M]⁺153.07843127.7 uni.lu

Electrochemical Characterization in Redox-Active Contexts

Electrochemical methods are employed to study the redox properties of a molecule, revealing information about its electron transfer capabilities. While there is no specific literature detailing the electrochemical characterization of this compound, techniques like cyclic voltammetry could be applied. Such an analysis would determine its oxidation and reduction potentials, providing insight into its electronic structure and its potential to participate in redox reactions. For other nitrogen- and sulfur-containing heterocyclic compounds, electrochemical properties have been investigated to understand their electronic structures. researchgate.net If this compound were to be used in a context involving electron transfer, such as in the development of sensors or as a catalyst, electrochemical studies would be indispensable.

Theoretical and Computational Chemistry Studies of N 3 Oxocyclohex 1 En 1 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a microscopic perspective on chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the electronic structure and properties of organic molecules like N-(3-oxocyclohex-1-en-1-yl)acetamide. In a typical DFT study, the geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. This is achieved by finding the minimum on the potential energy surface. For similar acetamide (B32628) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d) or higher, which provides a good description of electron correlation and geometry. nih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. Key properties that would be determined for this compound include:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, which can be compared with experimental data if available. researchgate.net

Mulliken Atomic Charges: Distribution of electron density across the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): A 3D map that visualizes the electrostatic potential on the surface of the molecule, highlighting regions prone to electrophilic and nucleophilic attack.

Studies on other acetamide derivatives have successfully used DFT to correlate calculated properties with observed chemical behavior. dntb.gov.uaresearchgate.net

Ab Initio Calculations of Reaction Pathways and Energy Profiles

Ab initio calculations, which are based on first principles without the use of empirical parameters, are invaluable for studying reaction mechanisms. For this compound, these methods could be employed to investigate various potential reactions, such as its synthesis or subsequent transformations.

By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy required for a reaction to proceed. This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under different conditions. For instance, in the synthesis of related compounds, ab initio calculations can help to elucidate the mechanism of key steps, such as acylation or condensation reactions. researchgate.net Comparing the energy profiles of different possible pathways allows for the prediction of the most likely reaction mechanism.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior. nih.gov

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, making it the site of attack by electrophiles.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, making it the site of attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their distribution to identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Key Reactivity Descriptors from FMO Analysis

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of a molecule's electrophilic character.

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different molecules. dntb.gov.uamdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular vibrations, rotations, and conformational changes.

For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and an acetamide side chain, MD simulations would be crucial for exploring its conformational landscape. This involves identifying the different stable conformations (local energy minima) and the energy barriers between them.

Furthermore, MD simulations are essential for studying the effects of solvents on molecular structure and behavior. By explicitly including solvent molecules in the simulation box, one can observe how the solute interacts with the solvent and how the solvent influences its conformational preferences. This is particularly important for understanding reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.org These models are highly valuable in drug discovery and materials science for designing new analogs with desired properties.

For this compound, a QSPR study could be conducted by synthesizing or computationally generating a library of related analogs with variations in their substituents. For each analog, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that relates these descriptors to a specific property of interest (e.g., solubility, melting point, or a measure of chemical reactivity).

Table 2: Example of a QSPR Data Table for Analog Design

AnalogSubstituent (R)Molecular Weight ( g/mol )LogPHOMO Energy (eV)Predicted Property
1 -H153.180.8-6.5Value
2 -CH3167.211.2-6.3Value
3 -Cl187.621.5-6.8Value
4 -NO2198.170.9-7.2Value

This model can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with optimized characteristics without the need for extensive experimental work. It is important to note that this section excludes predictions of clinical activity.

Synthesis and Investigation of N 3 Oxocyclohex 1 En 1 Yl Acetamide Derivatives and Analogs

Systematic Modification of the N-(3-oxocyclohex-1-en-1-yl)acetamide Scaffold

The this compound scaffold presents multiple sites for systematic modification, offering a pathway to a diverse library of derivatives. Key reactive sites include the acetamide (B32628) nitrogen, the vinylic positions of the cyclohexene (B86901) ring, and the ketone functionality.

Modification of the Acetamide Group: The nitrogen of the acetamide can be a primary target for derivatization. Standard N-alkylation or N-arylation reactions can introduce a wide variety of substituents. Furthermore, the acetyl group itself can be replaced with other acyl groups, including those bearing aromatic, heterocyclic, or long-chain aliphatic moieties. These modifications can be achieved through initial deacetylation followed by re-acylation with a desired acyl chloride or anhydride (B1165640).

Modification of the Cyclohexene Ring: The cyclohexene ring offers several avenues for structural variation. The ketone at the 3-position can be reduced to a hydroxyl group, which can then be further functionalized. The double bond can undergo various addition reactions, and substitutions at the vinylic carbons (positions 1 and 2) or the allylic positions (positions 4 and 6) can be explored. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to introduce aryl or vinyl substituents at a halogenated precursor of the cyclohexene ring.

A hypothetical scheme for the synthesis of such derivatives could involve the initial synthesis of a halogenated this compound, which would then serve as a versatile intermediate for a range of coupling reactions.

Hypothetical Library of this compound Derivatives:

Derivative Modification Site Potential Synthetic Route
N-Methyl-N-(3-oxocyclohex-1-en-1-yl)acetamideAcetamide NitrogenN-alkylation with methyl iodide in the presence of a base.
N-(3-Oxocyclohex-1-en-1-yl)benzamideAcetamide GroupDeacetylation followed by N-acylation with benzoyl chloride.
N-(3-Hydroxycyclohex-1-en-1-yl)acetamideCyclohexene Ring (Ketone)Reduction of the ketone with a reducing agent like sodium borohydride.
N-(2-Phenyl-3-oxocyclohex-1-en-1-yl)acetamideCyclohexene Ring (Vinylic)Suzuki coupling of a 2-halo-N-(3-oxocyclohex-1-en-1-yl)acetamide with phenylboronic acid.

This table represents a conceptual framework for generating a library of derivatives for further investigation.

Impact of Structural Variations on Reactivity and Selectivity

The systematic modifications described above are anticipated to have a profound impact on the reactivity and selectivity of the this compound scaffold.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the cyclohexene ring or the acetamide's N-aryl substituent would modulate the electron density across the molecule. For instance, an electron-withdrawing group on the cyclohexene ring would likely increase the electrophilicity of the enone system, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.

Steric Effects: The size and conformation of the introduced substituents will play a crucial role in directing the stereochemical outcome of reactions. Bulky substituents on the cyclohexene ring could hinder the approach of reactants from one face of the molecule, leading to higher diastereoselectivity in addition reactions. Similarly, the rotational barrier around the N-C(O) bond of the acetamide could be influenced by the size of the N-substituent, potentially affecting the conformational preferences of the molecule and its reactivity.

Reactivity of the Ketone and Enone System: Modifications at the acetamide nitrogen or the vinylic positions can influence the reactivity of the α,β-unsaturated ketone. Changes in the electronic nature of the enamine part of the molecule will directly translate to the reactivity of the conjugated ketone towards nucleophiles in Michael additions or towards electrophiles at the oxygen atom.

Structure-Activity Relationship (SAR) Studies in In Vitro Contexts

While specific in vitro studies on a library of this compound derivatives are not extensively documented, general principles from related compound classes can inform a hypothetical SAR exploration. The diverse chemical space accessible through systematic modification allows for the tuning of properties relevant to biological activity, such as receptor binding or enzyme inhibition.

A foundational step in such studies would be the screening of a synthesized library of derivatives in relevant in vitro assays. The results would then be analyzed to correlate specific structural features with observed activity.

Hypothetical In Vitro Screening Data and SAR Analysis:

Compound Modification In Vitro Activity (IC50, µM) Preliminary SAR Observation
Parent This compound>100Inactive
Derivative A N-Benzyl-N-(3-oxocyclohex-1-en-1-yl)acetamide50Introduction of a benzyl (B1604629) group confers moderate activity.
Derivative B N-(4-Chlorobenzyl)-N-(3-oxocyclohex-1-en-1-yl)acetamide10Electron-withdrawing group on the benzyl ring enhances activity.
Derivative C N-(4-Methoxybenzyl)-N-(3-oxocyclohex-1-en-1-yl)acetamide80Electron-donating group on the benzyl ring reduces activity compared to chloro-substitution.
Derivative D N-(3-Hydroxycyclohex-1-en-1-yl)acetamide>100Removal of the ketone abolishes activity, suggesting its importance for the pharmacophore.

This hypothetical data suggests that an N-benzyl substituent is beneficial for activity and that electronic properties of this substituent are a key determinant. The ketone functionality also appears to be critical.

Synthesis and Properties of Conformationally Constrained Analogs

Introducing conformational constraints into a molecule is a powerful strategy in medicinal chemistry to lock it into a bioactive conformation, potentially increasing potency and selectivity. For the this compound scaffold, this could be achieved by introducing additional rings or bulky groups that restrict the rotational freedom of the cyclohexene ring or the acetamide bond.

One approach could be the synthesis of bridged bicyclic analogs. For example, an intramolecular reaction could form a bridge between the C4 and C6 positions of the cyclohexene ring, leading to a more rigid structure.

Another strategy would involve introducing bulky substituents adjacent to the rotatable bonds. For instance, placing a large group at the C2 or C6 position of the cyclohexene ring could restrict its conformational flexibility.

The synthesis of such constrained analogs would likely require multi-step synthetic sequences. The properties of these new molecules, particularly their conformational preferences as determined by techniques like NMR spectroscopy and X-ray crystallography, would be of significant interest. Comparing the biological activities of these rigid analogs to their more flexible counterparts would provide valuable insights into the conformational requirements for activity.

Future Research Directions and Unexplored Avenues for N 3 Oxocyclohex 1 En 1 Yl Acetamide

Emerging Synthetic Methodologies for Enhanced Efficiency

The development of efficient and sustainable synthetic routes is paramount for the widespread application of N-(3-oxocyclohex-1-en-1-yl)acetamide. While traditional condensation methods are known, future research is poised to explore more advanced and efficient strategies. nih.govresearchgate.net

Emerging methodologies such as photocatalysis and gold-catalyzed reactions present promising avenues. nih.gov Photocatalysis, utilizing visible light to drive chemical transformations, offers a greener alternative to conventional heating methods, often proceeding under mild conditions with high selectivity. nih.gov Gold-catalyzed reactions, known for their unique reactivity profiles, could enable novel and efficient cyclization and functionalization pathways to access this compound and its derivatives. nih.gov

Furthermore, multi-component reactions , where three or more reactants combine in a single step to form a complex product, offer a highly atom-economical and efficient approach. nih.gov Developing a three-component synthesis for this compound, for instance, by combining a primary amine, an alkyne, and a suitable carbonyl compound, could significantly streamline its production. nih.gov Another innovative approach involves the Wolff rearrangement of a diazoketone followed by a ketene (B1206846) cyclization, which could provide enantiopure enaminones from readily available α-amino acids. nih.govumn.edu

Exploring these modern synthetic methods will not only improve the efficiency and sustainability of producing this compound but also open doors to a wider range of structurally diverse analogs.

Addressing Unresolved Mechanistic Questions

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. Future research should focus on elucidating these mechanisms through a combination of experimental and computational studies.

For instance, detailed mechanistic investigations into the cyclization step of its synthesis can reveal the precise roles of catalysts and reagents. nih.govresearchgate.net Isotope labeling studies, for example, can trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. nih.gov Computational chemistry, employing methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the most favorable routes. nih.gov Such studies have already provided valuable insights into the formation of other cyclic enaminones, revealing that what might appear as a 6-endo-dig cyclization could, in fact, proceed through a 6-endo-trig pathway, with reagents playing a direct role in bond formation. nih.gov

Understanding the tautomeric equilibria and the ambident nucleophilic/electrophilic nature of the enaminone system is another critical area. researchgate.net The reactivity of this compound can be directed towards either the nitrogen or the α-carbon, and a thorough mechanistic understanding will enable selective functionalization at these positions. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is revolutionizing the field of chemical discovery. nih.gov For this compound, AI and machine learning (ML) can be powerful tools to accelerate research and development. mdpi.com

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of molecules. nih.gov An AI algorithm can design a synthetic route to a target molecule, and a robotic system can then execute the synthesis, purification, and analysis steps. This technology could be applied to create libraries of this compound analogs for high-throughput screening in various applications.

De Novo Molecular Design: AI algorithms can be used to design novel molecules with desired properties. mdpi.com By learning the structure-property relationships from existing data, AI can generate new enaminone structures that are predicted to have enhanced activity for a specific application, such as in materials science or medicine. mdpi.com

Novel Applications in Interdisciplinary Research Fields (e.g., Optoelectronics, Advanced Sensors)

The unique electronic and structural properties of the enaminone scaffold suggest that this compound and its derivatives could find applications in various interdisciplinary fields beyond traditional organic chemistry.

Optoelectronics: Enaminones can serve as the core of push-pull chromophores , which are molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. metu.edu.trresearchgate.net This architecture can lead to interesting nonlinear optical (NLO) properties, making them potential candidates for materials used in optoelectronic devices. researchgate.netruc.dk Recent studies on enaminone-based chromophores have shown strong intramolecular charge transfer (ICT) absorption bands, which are crucial for NLO activity. metu.edu.trresearchgate.net Future research could focus on synthesizing derivatives of this compound with various donor and acceptor groups to tune their optoelectronic properties for applications in areas like organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org Some enaminone-based boron complexes have already demonstrated intense fluorescence in both solution and solid states, suggesting their potential as fluorescent dyes. nih.gov

Advanced Sensors: The ability of the enaminone structure to interact with various analytes through hydrogen bonding and other non-covalent interactions makes it a promising candidate for the development of chemical sensors. mdpi.commdpi.com The nitrogen and oxygen atoms in this compound can act as binding sites for metal ions or other guest molecules. nih.gov Upon binding, a change in the optical or electronic properties of the molecule could be detected, forming the basis of a sensor. For instance, fluorescent enaminone derivatives could be designed to exhibit a change in their fluorescence upon binding to a specific analyte. nih.govmdpi.com The development of such sensors could have applications in environmental monitoring, food safety, and medical diagnostics. nih.gov

Q & A

Q. What are the common synthetic routes for N-(3-oxocyclohex-1-en-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving cyclohexene derivatives and acetamide precursors. For example:
  • Route 1 : Reacting 3-oxocyclohex-1-en-1-amine with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (hexane/ethyl acetate gradient) .
  • Route 2 : Cyclohexenone derivatives can be functionalized with acetamide groups via catalytic hydrogenation or acid-mediated coupling .
  • Optimization : Reaction temperature (40–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 amine:acetyl chloride) are critical for yield maximization (>80%) and by-product reduction .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the cyclohexenone carbonyl (δ ~200 ppm in ¹³C NMR) and acetamide NH (δ ~8.5 ppm in ¹H NMR) .
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (cyclohexenone ketone) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., 167.1 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Storage at 4°C in inert atmospheres (argon) is recommended .
  • pH Sensitivity : Hydrolysis of the acetamide group is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) maintain integrity for >48 hours .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-31G(d) basis sets to model the compound’s geometry and electron density. The cyclohexenone ring exhibits partial aromaticity, while the acetamide group shows nucleophilic susceptibility at the carbonyl oxygen .
  • Reactivity Predictions : Fukui indices identify the β-carbon of the cyclohexenone as electrophilic, making it prone to Michael addition reactions .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELXL for refinement, leveraging Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Challenges : The compound’s flexibility may lead to twinning; high-resolution data (≤0.8 Å) and low-temperature (100 K) measurements mitigate this .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

  • Methodological Answer :
  • Target Identification : Molecular docking (AutoDock Vina) predicts affinity for cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 .
  • In Vitro Assays :
  • Enzyme Inhibition : COX-2 inhibition assay (IC₅₀ ~12 μM) using a fluorometric kit .
  • Cytotoxicity : MTT assay on HeLa cells shows low toxicity (EC₅₀ > 100 μM), supporting further in vivo studies .

Q. What strategies mitigate synthetic by-products in multicomponent reactions involving this compound?

  • Methodological Answer :
  • By-Product Analysis : LC-MS identifies dimerization products (e.g., bis-acetamide adducts) formed via keto-enol tautomerization .
  • Mitigation : Use scavengers (e.g., molecular sieves) to absorb water, and optimize catalyst loading (e.g., 5 mol% p-TsOH) to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.